molecular formula C22H28N6O B11458856 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbutanamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbutanamide

Cat. No.: B11458856
M. Wt: 392.5 g/mol
InChI Key: ISVLWLXBNRVTGB-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbutanamide is a complex organic compound with a unique structure that combines pyrimidine, indole, and butanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbutanamide typically involves multi-step organic reactions. The process begins with the preparation of the 4,6-dimethylpyrimidine and 1H-indole intermediates. These intermediates are then coupled through a series of condensation reactions, often using reagents such as acetic anhydride and catalysts like palladium on carbon. The final step involves the formation of the butanamide moiety under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic media at elevated temperatures.

    Reduction: Conducted under anhydrous conditions to prevent side reactions.

    Substitution: Often performed in the presence of a catalyst to facilitate the reaction.

Major Products

Scientific Research Applications

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H28N6O

Molecular Weight

392.5 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-2-methylbutanamide

InChI

InChI=1S/C22H28N6O/c1-5-14(2)20(29)27-21(28-22-25-15(3)12-16(4)26-22)23-11-10-17-13-24-19-9-7-6-8-18(17)19/h6-9,12-14,24H,5,10-11H2,1-4H3,(H2,23,25,26,27,28,29)

InChI Key

ISVLWLXBNRVTGB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC(=NCCC1=CNC2=CC=CC=C21)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

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